2-(Cyclohexylamino)ethane-1-thiol hydrochloride
Overview
Description
2-(Cyclohexylamino)ethane-1-thiol hydrochloride is a useful research compound. Its molecular formula is C8H18ClNS and its molecular weight is 195.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Cyclohexylamino)ethane-1-thiol hydrochloride . .
Biochemical Analysis
Biochemical Properties
2-(Cyclohexylamino)ethane-1-thiol hydrochloride plays a significant role in biochemical reactions due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reducing agent, breaking disulfide bonds in proteins and altering their structure and function. Additionally, this compound can interact with metal ions, forming complexes that can influence enzyme activity and protein stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. In some cases, this compound has been shown to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. It can also interact with DNA and RNA, influencing gene expression. The thiol group in this compound allows it to form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. These interactions are crucial for the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, it can be toxic and cause adverse effects, including cell death and organ damage. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, this compound can modulate the activity of key metabolic enzymes, affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
2-(cyclohexylamino)ethanethiol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSAAERWRKQUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCS.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.